N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Lipophilicity logP Physicochemical property

Researchers screening matched cycloalkyl series often encounter non-linear SAR due to uncontrolled lipophilicity shifts. N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324083-95-5) resolves this by occupying a narrow property window (logP 2.51, logSw -3.33) distinct from cyclohexyl (logP 2.01) and n-heptyl (logP 2.91) analogs. • +0.50 logP increment vs. cyclohexyl analog enables systematic lipophilicity-permeability SAR • +0.42 logSw advantage over n-heptyl analog preserves aqueous solubility for in vitro assays • Cycloheptyl ring provides distinct metabolic profile for microsomal stability head-to-head studies Ideal calibration standard for ADME prediction models and tetrazole-for-carboxylate bioisostere evaluation.

Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
Cat. No. B12162055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCC3
InChIInChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-8-13(9-11-15)16(22)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,17,22)
InChIKeySPIGJKZRIXDFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 47 mg / 100 mg / 200 mg / 5.001 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide Physicochemical Profile


N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324083-95-5) is a para-substituted tetrazole benzamide derivative (C₁₆H₂₁N₅O, MW 299.37 g/mol) . The 5-methyl-1H-tetrazole moiety serves as a carboxylic acid bioisostere, offering comparable hydrogen-bonding capacity but enhanced lipophilicity and metabolic stability relative to the corresponding carboxylate [1]. The N-cycloheptyl substituent differentiates this compound from its cyclohexyl, cyclopentyl, and linear alkyl analogs by providing a distinct balance of lipophilicity, conformational flexibility, and molecular size .

N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide Substitution Limitations


Within the 4-(5-methyl-1H-tetrazol-1-yl)benzamide series, variation of the N-alkyl/cycloalkyl substituent produces non-linear changes in key selection-critical physicochemical properties . The cycloheptyl analog occupies a narrow property window: it is significantly more lipophilic than the cyclohexyl congener (logP 2.51 vs. 2.01) yet avoids the excessive logP (2.91) and sharply reduced aqueous solubility (logSw −3.75) of the n-heptyl derivative . Generic interchange across this series would yield divergent solubility, permeability, and protein-binding profiles in screening cascades, undermining reproducibility in structure–activity relationship (SAR) campaigns [1].

N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide Head-to-Head Evidence


Lipophilicity: Intermediate logP Between Cyclohexyl and n-Heptyl Analogs

The N-cycloheptyl derivative exhibits a computed logP of 2.51, placing it at an intermediate lipophilicity between the less lipophilic N-cyclohexyl analog (logP 2.01) and the more lipophilic N-n-heptyl analog (logP 2.91) . This 0.50 logP increment over N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide corresponds to an approximately 3.2-fold increase in octanol–water partition coefficient, which can enhance passive membrane permeability without incurring the excessive logP-associated liabilities of the n-heptyl derivative [1].

Lipophilicity logP Physicochemical property Drug design

Aqueous Solubility: Intermediate Profile vs. Cyclohexyl and n-Heptyl Analogs

The predicted aqueous solubility (logSw) of N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is −3.33, which is intermediate between the N-cyclohexyl analog (−2.83) and the N-n-heptyl analog (−3.75) . Relative to the n-heptyl derivative, the cycloheptyl compound exhibits a 0.42 logSw unit improvement, corresponding to approximately 2.6-fold higher predicted aqueous solubility [1].

Aqueous solubility logSw Drug-likeness Assay compatibility

Molecular Size Differentiation from Cyclohexyl and Adamantyl Analogs

With a molecular weight of 299.37 g/mol and 22 heavy atoms, N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is incrementally larger than its N-cyclohexyl analog (MW 285.35, 21 heavy atoms) and substantially smaller than polycyclic N-substituted variants such as N-(adamantan-1-yl) analogs (e.g., MW >350, XLogP3-AA 3.6) [1]. The MW difference of +14.02 Da relative to the cyclohexyl congener represents the addition of a single methylene unit while maintaining a favorable fragment-like heavy atom count [2].

Molecular weight Heavy atom count Ligand efficiency Fragment-based screening

5-Methyltetrazole Bioisosterism: Advantages Over Carboxylic Acid

The 5-methyltetrazole moiety has a pKa of approximately 5.56, compared to ~4.76 for acetic acid and ~4.2–4.4 for typical aryl carboxylic acids, while simultaneously increasing logP by 0.5–1.5 units relative to the corresponding carboxylate [1][2]. This pKa shifts the ionization equilibrium at physiological pH, potentially improving membrane permeation of the neutral species, while the logP enhancement increases passive diffusion capacity [3].

Bioisostere Tetrazole pKa Metabolic stability

N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide Application Scenarios


SAR Studies: Cycloalkyl Substituent Effects

The measured logP increment of +0.50 relative to the cyclohexyl analog and the logSw advantage of +0.42 over the n-heptyl analog make this compound an ideal probe for structure–activity relationship (SAR) campaigns exploring how incremental lipophilicity and solubility shifts modulate target binding, cellular permeability, and non-specific protein binding across a matched cycloalkyl series.

Physicochemical Benchmarking for Screening Libraries

With computed logP of 2.51 and logSw of −3.33, N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide occupies a property space consistent with oral drug-like chemical space [1]. It can serve as a calibration standard or reference compound for assessing the lipophilicity–solubility trade-off in high-throughput screening decks and for validating in silico ADME prediction models.

Tetrazole Bioisostere Evaluation in Lead Series

The 5-methyltetrazole moiety, with its pKa of 5.56 and established logP enhancement over carboxylic acids [2], positions this compound as a useful comparator for evaluating the pharmacokinetic and pharmacodynamic consequences of tetrazole-for-carboxylate replacement in hit-to-lead optimization programs.

Metabolic Stability of Cycloalkyl Benzamide Series

The cycloheptyl ring provides a distinct metabolic liability profile compared to smaller cycloalkyl rings (e.g., cyclohexyl), where ring size inversely correlates with N-dealkylation susceptibility and shifts metabolism toward alicyclic ring oxidation . This compound enables head-to-head microsomal stability studies to empirically define the metabolic soft spots introduced by the seven-membered ring.

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